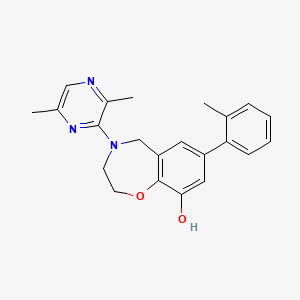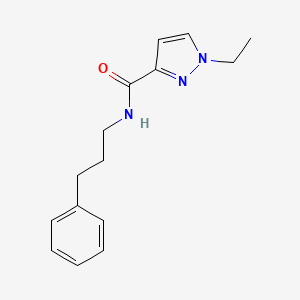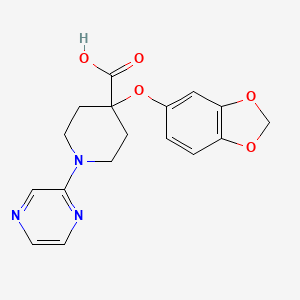![molecular formula C23H19N3O3 B5372218 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide](/img/structure/B5372218.png)
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide, also known as MOBPC, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Wirkmechanismus
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide exerts its pharmacological effects by binding to specific receptors or enzymes in the body. For example, this compound has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and increasing the levels of acetylcholine in the brain. This compound has also been shown to bind to the benzodiazepine site on GABA-A receptors, enhancing the inhibitory effects of GABA neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the body. For example, this compound has been shown to increase the levels of several neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in mood regulation, cognition, and behavior. This compound has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of several neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound also has several limitations, including its poor solubility in water and low bioavailability, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as agriculture and environmental science, and the optimization of its pharmacological properties for clinical use. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and to identify potential drug targets for the treatment of neurodegenerative disorders.
Synthesemethoden
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzohydrazide and 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with 2-biphenylcarboxylic acid in the presence of a dehydrating agent to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, this compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In pharmacology, this compound has been investigated for its potential use as an antidepressant, anxiolytic, and neuroprotective agent. In medicine, this compound has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-18-13-11-17(12-14-18)22-25-21(29-26-22)15-24-23(27)20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHADKUVOKQXMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5372141.png)
![2-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5372149.png)


![(3aR*,7aS*)-2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5372167.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5372174.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5372179.png)
![2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol](/img/structure/B5372202.png)


![N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5372213.png)
![N-(2,6-dimethylphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5372220.png)
![methyl 2-{[3-(5-chloro-2-thienyl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5372228.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)benzamide](/img/structure/B5372236.png)